Chemoselective Oxidation: OH Group Stability of 2-(Methylthio)ethanol vs. Analogs
In solvent-free catalytic oxidation, 2-(Methylthio)ethanol exhibits chemoselectivity where its hydroxyl group remains intact, while the sulfide group is oxidized. In contrast, the related compound 2,2'-(phenylthio)ethanol, which features an aryl sulfide and a hydroxyl group, may display different reactivity under the same conditions. The catalyst, an immobilized vanadium complex on MCM-41, oxidizes sulfides to sulfoxides using H₂O₂ without affecting the OH group in 2-(methylthio)ethanol [1].
| Evidence Dimension | Functional Group Chemoselectivity (Oxidation) |
|---|---|
| Target Compound Data | Sulfide group is oxidized to sulfoxide; hydroxyl group remains intact under the specified catalytic conditions. |
| Comparator Or Baseline | 2,2'-(Phenylthio)ethanol (an aryl sulfide analog). The study notes that the OH groups of both compounds remained intact, but no direct, quantitative comparison of yields or rates is provided. |
| Quantified Difference | Not quantified; only qualitative observation of chemoselectivity. |
| Conditions | Solvent-free, H₂O₂ oxidant, immobilized vanadium-MCM-41 catalyst, unspecified temperature and time. |
Why This Matters
This chemoselectivity profile is critical for synthetic chemists designing multi-step routes where a sulfide must be oxidized without affecting a primary alcohol, avoiding the need for additional protection/deprotection steps.
- [1] Nikoorazm M, et al. Immobilization of a vanadium complex onto functionalized nanoporous MCM-41 and its application as a catalyst for the solvent-free chemoselective oxidation of sulfide to sulfoxide. ResearchGate Preprint. 2024. Available at: https://www.researchgate.net/publication/379771778 (retrieved 2026-04-16). View Source
